7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Description
This compound, also identified as 11-Hydroxyhumantenine (CAS: 122590-04-9), is a complex spirocyclic alkaloid belonging to the Gelsemium alkaloid family. Its molecular formula is C₂₁H₂₆N₂O₄, with a molecular weight of 370.44 g/mol . The structure features a spiro junction connecting an indole-2-one moiety to an 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane system. Key substituents include a 7-ethylidene group, a 1'-methoxy group, and a 5-methyl group. Its topological polar surface area (TPSA) is 68.30 Ų, and it exhibits moderate lipophilicity (LogP: ~1.20–2.05) .
Properties
IUPAC Name |
7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKRPUOXUNOPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of humantenine involves several steps, starting from simpler organic molecules. The exact synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity. Generally, the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and purification processes.
Industrial Production Methods
Industrial production of humantenine typically involves the extraction of the compound from Gelsemium elegans. This process includes harvesting the plant, drying, and grinding it into a powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as chromatography to isolate humantenine in its pure form .
Chemical Reactions Analysis
Types of Reactions
Humantenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of humantenine can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying alkaloid chemistry and synthesis.
Biology: Investigated for its effects on mRNA modifications and gene expression.
Medicine: Studied for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Humantenine exerts its effects primarily through the modification of RNA molecules. It has been shown to affect RNA N6-methyladenosine (m6A) modification and mRNA expression in human colon cancer cells. This modification plays a crucial role in epigenetic regulation, affecting gene expression related to RNA splicing, translation, localization, and stability . The compound’s mechanism of action involves the disruption of m6A methylation levels of target genes, leading to cellular toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Gelsemium Alkaloid Family
The following table highlights structural and functional differences between the target compound and related spirocyclic indole alkaloids:
Key Structural and Functional Differences
The cyclopropane ring in simplifies the tricyclic system, improving synthetic accessibility while reducing steric hindrance.
Carbaldehyde-containing analogues (e.g., ) often require oxidation steps or formylation reactions, which introduce scalability challenges .
ADMET Profiles: The target compound exhibits 77.5% blood-brain barrier (BBB) permeability and 50% oral bioavailability, outperforming the dimethoxy-carbaldehyde analogue (BBB: ~60%) but underperforming against simpler cyclopropane derivatives (bioavailability: ~75%) .
Research Implications
- Structural Optimization : Introducing polar groups (e.g., hydroxyls) could mitigate the high LogP of carbaldehyde derivatives while retaining bioactivity .
- Synthetic Feasibility : The cyclopropane-based spiroindole offers a model for simplifying complex tricyclic systems without sacrificing stability.
Biological Activity
The compound 7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one is a complex organic molecule notable for its unique spirocyclic structure that integrates both an indole and a 5-azatricyclo framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and unique chemical properties.
Structural Characteristics
The structural complexity of this compound arises from its spirocyclic configuration, which is characterized by:
- Ethylidene group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Methoxy substituent : May enhance biological activity through modulation of electronic properties.
Comparative Analysis with Similar Compounds
Research into compounds with similar structural motifs suggests a range of biological activities, as summarized in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivatives | Contains indole ring | Anticancer properties |
| Spirocyclic Alkaloids | Spirocyclic structure | Neuroprotective effects |
| Methoxy-substituted Compounds | Methoxy group present | Antimicrobial activity |
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds related to indole derivatives have shown potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Spirocyclic alkaloids are known for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
- Antimicrobial Properties : Methoxy-substituted compounds often demonstrate antimicrobial activity against a range of pathogens.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Receptor Binding : The compound may interact with specific receptors involved in cancer pathways or neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes that are critical for the proliferation of cancer cells or pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
